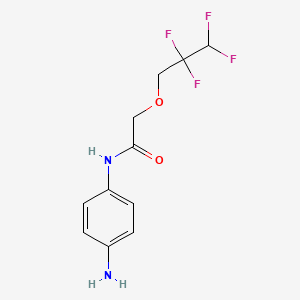

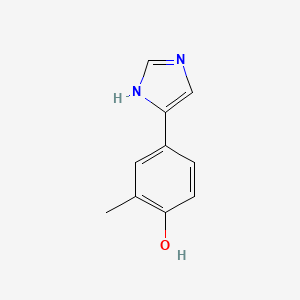

N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bis((trifluorométhyl)sulfonyl)imide de N-octyl-3-méthylpyridinium est un type de liquide ionique, qui est un sel à l'état liquide à température ambiante. Ce composé est connu pour ses propriétés uniques telles que sa faible volatilité, sa grande stabilité thermique et son excellente solubilité dans divers solvants. Il est largement utilisé dans diverses applications scientifiques et industrielles en raison de ces propriétés.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bis((trifluorométhyl)sulfonyl)imide de N-octyl-3-méthylpyridinium implique généralement la réaction du chlorure de N-octyl-3-méthylpyridinium avec le bis((trifluorométhyl)sulfonyl)imide de lithium. La réaction est généralement effectuée dans un solvant organique tel que l'acétonitrile ou le dichlorométhane sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle

En milieu industriel, la production du bis((trifluorométhyl)sulfonyl)imide de N-octyl-3-méthylpyridinium peut être mise à l'échelle en utilisant des réacteurs plus grands et des réacteurs à écoulement continu. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit. Le processus de purification peut impliquer plusieurs étapes, notamment la filtration, la distillation et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Le bis((trifluorométhyl)sulfonyl)imide de N-octyl-3-méthylpyridinium peut subir différents types de réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile où le cycle pyridinium est substitué par différents nucléophiles.

Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents produits.

Réactions de complexation : Le composé peut former des complexes avec des ions métalliques, qui peuvent être utilisés en catalyse et dans d'autres applications.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées dans des solvants polaires comme l'acétonitrile ou le diméthylsulfoxyde.

Oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut donner lieu à divers composés pyridinium substitués, tandis que l'oxydation et la réduction peuvent conduire à différentes formes oxydées ou réduites du composé .

Applications de recherche scientifique

Le bis((trifluorométhyl)sulfonyl)imide de N-octyl-3-méthylpyridinium a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme solvant et catalyseur dans diverses réactions organiques, notamment la polymérisation et la synthèse de molécules complexes.

Biologie : Employé dans l'extraction et la purification de biomolécules, ainsi que dans la stabilisation des enzymes et des protéines.

Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme milieu pour les formulations pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action du bis((trifluorométhyl)sulfonyl)imide de N-octyl-3-méthylpyridinium implique sa capacité à interagir avec diverses cibles moléculaires et voies. Le composé peut former des interactions ioniques avec des molécules chargées, facilitant leur solubilisation et leur stabilisation. Il peut également agir comme un catalyseur en fournissant un environnement unique pour que les réactions chimiques se produisent. Les cibles moléculaires et les voies spécifiques dépendent de l'application et de la nature des molécules interagissantes .

Applications De Recherche Scientifique

N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and catalyst in various organic reactions, including polymerization and synthesis of complex molecules.

Biology: Employed in the extraction and purification of biomolecules, as well as in the stabilization of enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a medium for pharmaceutical formulations.

Industry: Utilized in electroplating, electropolishing, and as an electrolyte in batteries and fuel cells.

Mécanisme D'action

The mechanism of action of N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its ability to interact with various molecular targets and pathways. The compound can form ionic interactions with charged molecules, facilitating their solubilization and stabilization. It can also act as a catalyst by providing a unique environment for chemical reactions to occur. The specific molecular targets and pathways depend on the application and the nature of the interacting molecules .

Comparaison Avec Des Composés Similaires

Le bis((trifluorométhyl)sulfonyl)imide de N-octyl-3-méthylpyridinium peut être comparé à d'autres liquides ioniques similaires, tels que :

- Bis((trifluorométhyl)sulfonyl)imide de N-éthyl-3-méthylpyridinium

- Bis((trifluorométhyl)sulfonyl)imide de N-hexyl-3-méthylpyridinium

- Bis((trifluorométhyl)sulfonyl)imide de N-octyl-4-méthylpyridinium

Ces composés partagent des propriétés similaires mais diffèrent par leurs longueurs de chaîne alkyle et leurs motifs de substitution, ce qui peut affecter leur solubilité, leur stabilité thermique et leur réactivité. Le bis((trifluorométhyl)sulfonyl)imide de N-octyl-3-méthylpyridinium est unique en raison de sa combinaison spécifique de la chaîne octyle et de l'anion trifluorométhylsulfonyl imide, offrant un équilibre d'hydrophobicité et de caractère ionique .

Propriétés

Formule moléculaire |

C16H24F6N2O4S2 |

|---|---|

Poids moléculaire |

486.5 g/mol |

Nom IUPAC |

bis(trifluoromethylsulfonyl)azanide;3-methyl-1-octylpyridin-1-ium |

InChI |

InChI=1S/C14H24N.C2F6NO4S2/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1 |

Clé InChI |

FWFZZMOMMSCJJN-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)

![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)

![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)